molecular formula C28H21BrN2O4 B11545912 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No. B11545912
M. Wt: 529.4 g/mol
InChI Key: YPGJRZLZPGODRK-NDZAJKAJSA-N
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Description

4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic compound with a molecular formula of C28H21BrN2O4 This compound is characterized by its unique structure, which includes a hydrazone linkage and a brominated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 2-bromobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Condensation Reaction: The hydrazide is then reacted with 4-formylphenyl diphenylmethanol in the presence of an acid catalyst to form the hydrazone linkage. This step is crucial for the formation of the E-configuration of the hydrazone.

    Esterification: The final step involves the esterification of the hydrazone with 2-bromobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the compound can occur at the carbonyl group, converting it into the corresponding alcohol.

    Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols and hydrazines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
  • 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-fluorobenzoate
  • 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Uniqueness

The uniqueness of 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate lies in its bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may contribute to its potential biological effects.

properties

Molecular Formula

C28H21BrN2O4

Molecular Weight

529.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C28H21BrN2O4/c29-25-14-8-7-13-24(25)26(32)35-23-17-15-20(16-18-23)19-30-31-27(33)28(34,21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-19,34H,(H,31,33)/b30-19+

InChI Key

YPGJRZLZPGODRK-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)O

Origin of Product

United States

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